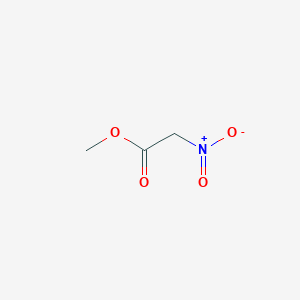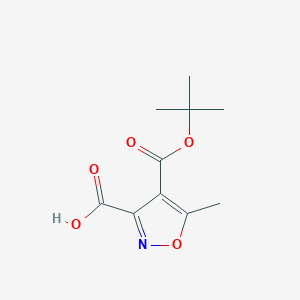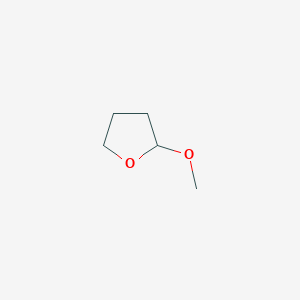![molecular formula C8H7NO2 B050956 4-Methylfuro[3,2-c]pyridine 5-oxide CAS No. 117013-86-2](/img/structure/B50956.png)
4-Methylfuro[3,2-c]pyridine 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylfuro[3,2-c]pyridine 5-oxide is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
Wissenschaftliche Forschungsanwendungen
4-Methylfuro[3,2-c]pyridine 5-oxide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, which makes it a promising candidate for the development of new cancer therapies. Additionally, it has been found to have anti-inflammatory, antiviral, and antimicrobial properties, which further expands its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Methylfuro[3,2-c]pyridine 5-oxide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemische Und Physiologische Effekte
4-Methylfuro[3,2-c]pyridine 5-oxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various cancer cell lines. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral and antimicrobial properties, which make it a potential candidate for the development of new antiviral and antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methylfuro[3,2-c]pyridine 5-oxide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-Methylfuro[3,2-c]pyridine 5-oxide. One possible direction is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as antiviral and antimicrobial research. Finally, the development of new synthetic methods for this compound with improved solubility and bioavailability could also be an interesting direction for future research.
Conclusion
4-Methylfuro[3,2-c]pyridine 5-oxide is a promising compound with potential applications in various scientific fields. Its unique chemical structure and ability to selectively target cancer cells make it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory, antiviral, and antimicrobial properties further expand its potential applications in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide involves the reaction of 4-methylpyridine with furfural in the presence of an oxidizing agent. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
117013-86-2 |
|---|---|
Produktname |
4-Methylfuro[3,2-c]pyridine 5-oxide |
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
4-methyl-5-oxidofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C8H7NO2/c1-6-7-3-5-11-8(7)2-4-9(6)10/h2-5H,1H3 |
InChI-Schlüssel |
QEZVRCDXSJPZOC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
Kanonische SMILES |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
Synonyme |
Furo[3,2-c]pyridine,4-methyl-,5-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



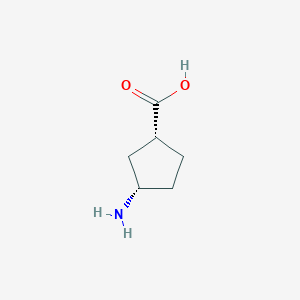
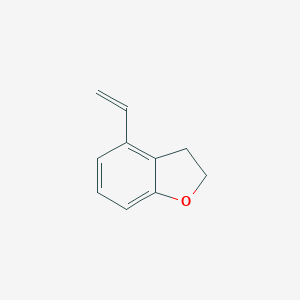
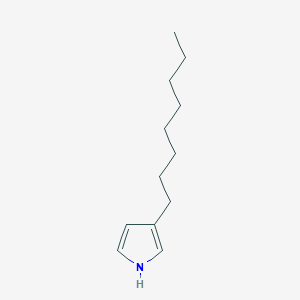

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)


![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
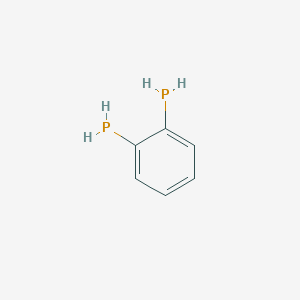
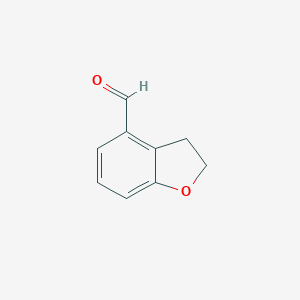
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
